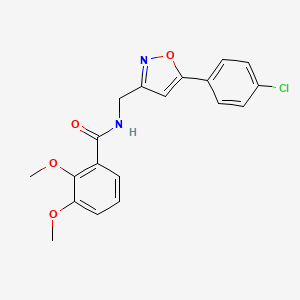

![molecular formula C17H22N2O4S B2403945 N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide CAS No. 453514-97-1](/img/structure/B2403945.png)

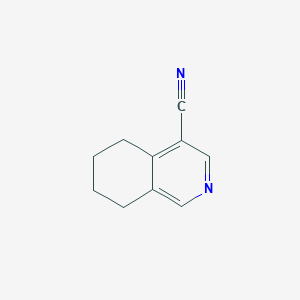

N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide” is a type of N-substituted saccharin . Saccharins are a class of compounds that have been evaluated for their anti-inflammatory, antioxidant, and anticancer activities .

Synthesis Analysis

These compounds are synthesized from commercially available starting materials through two different approaches . The chemical structures of these compounds are characterized by spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and MS .

Molecular Structure Analysis

The molecular structure of these compounds is determined using spectroscopic techniques . These techniques provide detailed information about the atomic and molecular structure of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The yield of these reactions can vary, but it is generally moderate to excellent .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined using various techniques . These properties can be used to predict the reactivity of the compounds .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide and its derivatives involves complex chemical processes that result in compounds with potential antimicrobial activities. For instance, Ali et al. (2010) described the synthesis of thiazolidine and bisthiazolidine derivatives starting from N-cyclohexyl-2-cyanoacetamide, which, upon treatment with phenyl isothiocyanates and sulfur, yielded these compounds. These derivatives were further explored for their potential antimicrobial properties against various bacteria and fungi (Ali et al., 2010).

Antimicrobial Activity

The antimicrobial efficacy of derivatives of this compound represents a significant area of research interest. For example, Darwish et al. (2014) synthesized novel heterocyclic compounds incorporating a sulfamoyl moiety, aiming to develop antimicrobial agents. These compounds showed promising results against a range of bacterial and fungal infections, highlighting their potential as new antimicrobial agents (Darwish et al., 2014).

Anticancer and Antioxidant Activities

Research into the anticancer and antioxidant activities of this compound derivatives has yielded promising outcomes. For instance, Al-Fayez et al. (2022) synthesized a series of N-substituted saccharins, demonstrating their significant anti-inflammatory and antioxidant activities. These compounds were also evaluated for their anticancer properties against hepatic cancer cells, with some showing comparable activity to existing drugs. This indicates the potential of these derivatives in the development of new therapeutic agents (Al-Fayez et al., 2022).

Mechanism of Action

These compounds have been evaluated for their anti-inflammatory, antioxidant, and anticancer activities . They have been found to exhibit excellent to moderate anti-inflammatory activity . Additionally, some of these compounds have shown excellent antioxidant activity . One of the compounds, an ester with an isopropyl ester, exhibited the highest cytotoxic activity compared to the other esters .

Future Directions

properties

IUPAC Name |

N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S/c1-2-18(13-8-4-3-5-9-13)16(20)12-19-17(21)14-10-6-7-11-15(14)24(19,22)23/h6-7,10-11,13H,2-5,8-9,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYPSAJXIATNLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

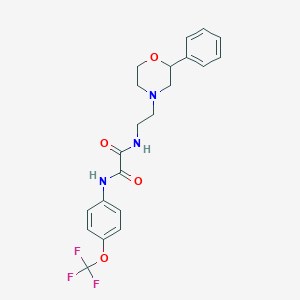

![7-(3,4-dimethoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2403866.png)

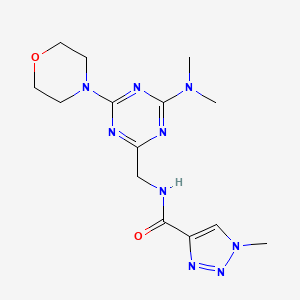

![1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one](/img/structure/B2403867.png)

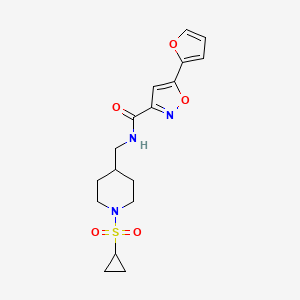

![3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2403876.png)

![N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2403877.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2403881.png)